Betrixaban maleate is a pharmaceutical compound primarily recognized as a direct inhibitor of factor Xa, an essential enzyme in the coagulation cascade. It is utilized for the prevention of venous thromboembolism in patients undergoing elective hip or knee replacement surgery. The maleate salt form enhances its solubility and bioavailability, making it more effective for clinical use.
Betrixaban was developed by Portola Pharmaceuticals and has been approved for medical use in various countries. The compound is synthesized from specific chemical precursors through a series of reactions that yield the active pharmaceutical ingredient and its maleate salt.
Betrixaban maleate falls under the category of anticoagulants and specifically belongs to the class of direct factor Xa inhibitors. This class includes other drugs such as rivaroxaban and apixaban, which share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles.
The synthesis of betrixaban maleate involves several methods, with key processes outlined in various patents. One notable method includes:
The synthesis can be scaled up effectively, producing both gram and kilogram quantities suitable for pharmaceutical applications.
Betrixaban maleate has a complex molecular structure characterized by its benzamide core, which is central to its activity as a factor Xa inhibitor. The chemical formula for betrixaban is C_19H_22ClN_3O_3S, while the maleate salt introduces additional molecular components.
The primary chemical reactions involved in the synthesis of betrixaban maleate include:
These reactions are optimized to minimize impurities and maximize yield.
Betrixaban functions by directly inhibiting factor Xa, a serine protease crucial for thrombin generation within the coagulation cascade. By binding to factor Xa, betrixaban prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.
Betrixaban maleate is primarily used in clinical settings as an anticoagulant medication. Its applications include:
Betrixaban maleate is a direct Factor Xa inhibitor anticoagulant drug substance. Comprehensive stability profiling through forced degradation studies is essential for understanding its inherent stability, identifying potential degradation products (DPs), and developing robust analytical methods. These studies follow ICH guidelines Q1A(R2) and Q1B to assess susceptibility to hydrolytic, oxidative, photolytic, and thermal stress conditions.
Forced degradation studies under hydrolytic conditions reveal significant vulnerability of betrixaban maleate to both acidic and alkaline environments. These studies were conducted at elevated temperatures (typically 60-80°C) to accelerate degradation kinetics, with samples withdrawn at predefined intervals for analysis using UPLC-ESI/MS and HPLC-UV. The drug exhibited distinct degradation profiles under acidic versus alkaline conditions, forming unique degradation products in each environment [1].
Under acidic conditions (e.g., 0.1–1.0 M HCl at 60–80°C), betrixaban maleate undergoes hydrolysis at two specific sites, leading to the formation of two distinct degradation products designated DP-1 and DP-2. Mass-triggered preparative HPLC was employed to isolate these degradants, followed by structural elucidation using high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) techniques.
Table 1: Characterization of Acidic Hydrolysis Degradation Products
Degradant | Molecular Weight | Key Structural Features | Proposed Degradation Mechanism |
---|---|---|---|
DP-1 | 409.83 | Cleavage of the carboxamide linkage between chloropyridine and benzamide moieties | Hydrolysis of secondary amide bond |
DP-2 | 325.76 | Loss of dimethylcarbamimidoyl group and chloropyridine-containing fragment | Ester hydrolysis followed by decarboxylation |
HRMS analysis confirmed DP-1 results from hydrolytic cleavage of the carboxamide linkage connecting the chloropyridine ring to the central benzamide scaffold. DP-2 formation involves a more complex pathway initiated by ester hydrolysis, followed by decarboxylation and subsequent loss of the dimethylcarbamimidoyl-containing fragment. Both degradants were unambiguously identified as hydrolysis components of the parent molecule through chromatographic and spectral correlation [1]. The formation kinetics indicated pseudo-first-order degradation, with DP-1 appearing as the primary initial degradant, followed by the gradual formation of DP-2 as a secondary degradation product.
Under alkaline conditions (e.g., 0.1–0.5 M NaOH at 60–80°C), betrixaban maleate degradation follows a different pathway, yielding a single major degradation product designated DP-3. This degradant was isolated using mass-triggered preparative HPLC and characterized through HRMS and extensive 2D NMR experiments.
Table 2: Characterization of Alkaline Hydrolysis Degradation Product
Degradant | Molecular Weight | Key Structural Features | Proposed Degradation Mechanism |
---|---|---|---|
DP-3 | 381.82 | Cleavage of the benzamide linkage adjacent to methoxybenzene ring with retention of amidine functionality | Nucleophilic attack on carbonyl carbon of tertiary amide |
Structural analysis revealed DP-3 originates from hydrolytic cleavage of the benzamide bond linking the methoxybenzene moiety to the central core, while preserving the dimethylcarbamimidoyl group. The proposed mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the tertiary amide, leading to bond rupture. The degradation kinetics under alkaline conditions were notably faster than under acidic stress, indicating greater susceptibility to base-catalyzed hydrolysis. DP-3 demonstrated stability under the reaction conditions and did not undergo further degradation during the study period [1].
Betrixaban maleate was subjected to oxidative stress using hydrogen peroxide (H₂O₂) at concentrations ranging from 0.1% to 3.0% w/v at room temperature and elevated temperatures (40-60°C). The drug demonstrated moderate sensitivity to oxidative conditions, with degradation extent proportional to oxidant concentration and temperature. UPLC-ESI/MS analysis revealed multiple minor degradation products formed through various oxidative pathways.
The primary oxidative transformation involves oxidation of the methoxy group (-OCH₃) to the corresponding hydroxymethyl (-CH₂OH) and aldehyde (-CHO) derivatives, confirmed by characteristic mass shifts of +16 Da and +30 Da, respectively, in HRMS spectra. Additional minor products suggested potential N-oxidation of the pyridine ring and hydroxylation of aromatic rings. Due to the complex mixture of minor oxidative degradants, complete structural elucidation of all oxidative products requires further investigation. Nevertheless, the identified oxidative pathways highlight potential molecular vulnerabilities, particularly in the methoxybenzene moiety [1] [5].
Table 3: Proposed Oxidative Degradation Pathways
Oxidative Pathway | Mass Shift (Da) | Proposed Structure | Likely Site of Oxidation |
---|---|---|---|
O-demethylation | -14 | Phenolic derivative | Methoxy group |
Hydroxylation | +16 | Hydroxylated aromatic ring | Chloropyridine or methoxybenzene ring |
N-oxidation | +16 | Pyridine N-oxide | Pyridinyl nitrogen |
Aldehyde formation | +30 | Aldehyde derivative | Methoxy group oxidation |
The oxidative degradation kinetics exhibited complex behavior, with an initial rapid degradation phase followed by a plateau, suggesting potential stabilization of certain oxidative products or depletion of reactive species. The formation of these oxidative degradants underscores the need for protective packaging to minimize exposure to atmospheric oxygen during storage.
Photolytic Stability
Photostability testing was performed according to ICH Q1B guidelines, exposing betrixaban maleate solid state and solution samples to both visible light and UV radiation (UVA at 320-400 nm and UVB at 280-320 nm). Samples were analyzed using validated UPLC methods to detect photodegradants.
The drug demonstrated greater sensitivity in solution state compared to solid state. Under intense UV light (e.g., 200 W h/m² of UVA and 20 W h/m² of UVB), solution samples developed significant degradation (5-10%), while solid-state samples showed less than 2% degradation. Major photodegradation pathways included cleavage of the labile amide bonds similar to hydrolytic degradation, along with some unique photoisomerization products. The presence of the maleate counterion did not appear to contribute significantly to photodegradation. Protective measures such as opaque or amber glass containers are recommended for photoprotection during storage [1] [5].
Table 4: Photolytic Stability Assessment Under ICH Conditions
Exposure Condition | Sample Form | Degradation (%) | Key Degradation Products Observed |
---|---|---|---|
UV light (UVA/UVB) | Solid state | <2% | Trace levels of DP-1, DP-3 |
UV light (UVA/UVB) | Solution state | 5-10% | DP-1, DP-3, and unidentified products |
Visible light | Solid state | <1% | None detected |
Visible light | Solution state | 1-3% | Trace levels of DP-1 |
Thermal Stability
Thermal stability assessments were conducted on both pure drug substance and formulated capsules under accelerated conditions (40°C, 60°C, and 80°C) at 75% relative humidity for up to 3 months. Betrixaban maleate exhibited good thermal stability in the solid state at pharmaceutically relevant storage temperatures (≤40°C).
At elevated temperatures (80°C), significant degradation occurred after 2-4 weeks, primarily yielding the same hydrolytic degradation products (DP-1, DP-2, DP-3) identified in forced hydrolysis studies. This suggests thermal degradation is predominantly mediated by residual moisture (hydrolytic pathway) rather than pure thermal decomposition. The degradation kinetics followed Arrhenius behavior, allowing prediction of degradation rates at lower storage temperatures. The absence of new degradation products at high temperatures indicates no significant thermal decomposition pathways beyond hydrolysis. These findings support the long-term stability of properly packaged betrixaban maleate products under recommended storage conditions [1] [5].
Table 5: Thermal Degradation Kinetics of Betrixaban Maleate
Storage Condition | Time Point | Degradation (%) | Predominant Degradants | Degradation Kinetics |
---|---|---|---|---|
25°C/60% RH | 3 months | <0.5% | None detected | Negligible |
40°C/75% RH | 3 months | 1.2-2.5% | Trace DP-1 | First-order (k = 1.2 × 10⁻³ day⁻¹) |
60°C/75% RH | 1 month | 3.8-5.5% | DP-1, DP-3 | First-order (k = 1.8 × 10⁻² day⁻¹) |
80°C (dry) | 2 weeks | 8.5-12.3% | DP-1, DP-2, DP-3 | First-order (k = 8.4 × 10⁻² day⁻¹) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7